Chemical structure and physical properties of n,n-dibutyl-4-methylbenzenesulfonamide
Chemical structure and physical properties of n,n-dibutyl-4-methylbenzenesulfonamide
An In-depth Technical Guide to N,N-dibutyl-4-methylbenzenesulfonamide: Chemical Structure and Physical Properties
Introduction
N,N-dibutyl-4-methylbenzenesulfonamide, a member of the sulfonamide class of organic compounds, is a molecule of significant interest in synthetic chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, and anticonvulsant drugs. The presence of two butyl groups on the nitrogen atom imparts a significant degree of lipophilicity to the molecule, a characteristic that can be strategically exploited in the design of compounds with specific pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical structure, a robust synthetic protocol, and the predicted physicochemical and spectroscopic properties of N,N-dibutyl-4-methylbenzenesulfonamide, offering valuable insights for researchers, scientists, and professionals in drug development. While extensive experimental data for this specific molecule is not widely available in public literature, this guide synthesizes information from closely related analogs and established chemical principles to provide a reliable and practical resource.
Chemical Identity and Structure
N,N-dibutyl-4-methylbenzenesulfonamide is characterized by a central sulfonamide core. A tolyl group (4-methylphenyl) is attached to the sulfur atom, and two butyl groups are attached to the nitrogen atom.
Molecular Formula: C₁₅H₂₅NO₂S
Key Structural Features:
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Aromatic Tolyl Group: Provides a rigid scaffold and potential for π-stacking interactions.
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Electron-Withdrawing Sulfonyl Group: Influences the electronic properties of the aromatic ring and the geometry of the sulfonamide bond.
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Two Lipophilic Butyl Chains: Significantly increase the non-polar character of the molecule, which is expected to influence its solubility and membrane permeability.
Caption: Chemical structure of N,N-dibutyl-4-methylbenzenesulfonamide.
Physicochemical Properties
| Property | Predicted Value / Observation | Rationale and Comparative Data |
| Molecular Weight | 283.46 g/mol | Calculated from the molecular formula C₁₅H₂₅NO₂S. |
| Appearance | Colorless to pale yellow oil or low melting solid | The N,N-diethyl analog is a solid at room temperature.[1][2] The increased length of the alkyl chains in the dibutyl derivative may lower the melting point, potentially rendering it an oil at room temperature. |
| Melting Point | Predicted to be low, potentially near room temperature. | For comparison, N-butyl-4-methylbenzenesulfonamide has a melting point of 41°C. The presence of two flexible butyl chains may disrupt crystal packing, leading to a lower melting point than its mono-butylated counterpart. |
| Boiling Point | Predicted to be >350 °C at 760 mmHg | N-butyl-4-methylbenzenesulfonamide has a boiling point of 340.1°C at 760 mmHg. The addition of a second butyl group will increase the molecular weight and van der Waals forces, leading to a higher boiling point. |
| Solubility | Expected to be soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, acetone, and THF) and insoluble in water. | The two butyl groups impart significant lipophilicity. Sulfonamides, in general, are soluble in organic solvents.[1] |
Synthesis of N,N-dibutyl-4-methylbenzenesulfonamide
The synthesis of N,N-dibutyl-4-methylbenzenesulfonamide can be reliably achieved through the nucleophilic substitution reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with dibutylamine. This is a standard and widely used method for the formation of N,N-disubstituted sulfonamides.[3][4]
Caption: Synthetic workflow for N,N-dibutyl-4-methylbenzenesulfonamide.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar sulfonamides.[3][4]
Materials:
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4-Methylbenzenesulfonyl chloride (1.0 eq)
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Dibutylamine (1.1 eq)
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Triethylamine or Pyridine (1.2 eq)
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Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add triethylamine or pyridine (1.2 eq) followed by the dropwise addition of dibutylamine (1.1 eq). The addition of the amine may be exothermic, so it is advisable to cool the reaction mixture in an ice bath during this step.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-methylbenzenesulfonyl chloride) is consumed.
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Aqueous Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure N,N-dibutyl-4-methylbenzenesulfonamide.
Spectroscopic Analysis (Predicted)
The following spectral data are predicted based on the structure of N,N-dibutyl-4-methylbenzenesulfonamide and spectroscopic principles.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.7 | d | 2H | Ar-H (ortho to SO₂) | Protons ortho to the electron-withdrawing sulfonyl group are deshielded. |
| ~7.3 | d | 2H | Ar-H (ortho to CH₃) | Protons on the aromatic ring. |
| ~3.1 | t | 4H | N-(CH₂ -CH₂-CH₂-CH₃)₂ | The methylene group directly attached to the nitrogen is deshielded by the adjacent nitrogen and sulfonyl group. |
| ~2.4 | s | 3H | Ar-CH₃ | Aromatic methyl protons typically appear in this region. |
| ~1.5 | m | 4H | N-(CH₂-CH₂ -CH₂-CH₃)₂ | Methylene protons of the butyl chains. |
| ~1.3 | m | 4H | N-(CH₂-CH₂-CH₂ -CH₃)₂ | Methylene protons of the butyl chains. |
| ~0.9 | t | 6H | N-(CH₂-CH₂-CH₂-CH₃ )₂ | Terminal methyl protons of the butyl chains. |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~143 | C -SO₂ | Aromatic carbon attached to the sulfonyl group. |
| ~138 | C -CH₃ | Aromatic carbon attached to the methyl group. |
| ~129 | Ar-C H | Aromatic methine carbons. |
| ~127 | Ar-C H | Aromatic methine carbons. |
| ~49 | N-C H₂ | Methylene carbon attached to the nitrogen. |
| ~30 | N-CH₂-C H₂ | Methylene carbon of the butyl chain. |
| ~21 | Ar-C H₃ | Aromatic methyl carbon. |
| ~20 | N-CH₂-CH₂-C H₂ | Methylene carbon of the butyl chain. |
| ~14 | C H₃ | Terminal methyl carbon of the butyl chain. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretching (aliphatic) |
| ~1350-1320 | Strong | Asymmetric SO₂ stretching |
| ~1170-1150 | Strong | Symmetric SO₂ stretching |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 283 | [M]⁺, Molecular ion |
| 155 | [CH₃C₆H₄SO₂]⁺ |
| 128 | [M - CH₃C₆H₄SO₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Applications and Future Directions
N,N-dibutyl-4-methylbenzenesulfonamide, with its pronounced lipophilic character, serves as a valuable intermediate in several areas:
-
Medicinal Chemistry: The sulfonamide core is a key feature in many drugs. The dibutyl groups can be used to tune the lipophilicity of a lead compound, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Organic Synthesis: It can be used as a protecting group for the tosyl moiety in multi-step syntheses where high solubility in organic solvents is required.
-
Material Science: The flexible butyl chains and the rigid aromatic core could be incorporated into novel polymers or liquid crystals.
For researchers in drug development, this compound represents a versatile starting material for the synthesis of novel, highly lipophilic, and potentially bioactive molecules. Further investigation into its specific biological activities is warranted.
Safety and Handling
While a specific safety data sheet for N,N-dibutyl-4-methylbenzenesulfonamide is not available, general precautions for handling sulfonamide derivatives should be followed. Based on data for analogous compounds like N,N-diethyl-4-methylbenzenesulfonamide, it may be harmful if swallowed and cause eye irritation.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]
-
Handling: Handle in a well-ventilated area. Avoid inhalation of any vapors or dust.[5]
-
Storage: Store in a tightly closed container in a cool, dry place.
Always consult a comprehensive Safety Data Sheet (SDS) for any chemical before use and handle it in a laboratory setting with appropriate safety measures in place.
References
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ACS Publications. (2024, October 7). Synthesis of N-Sulfonyl Formamidines by Direct Condensation between Sulfonamide and Formamide Enabled by a Photogenerated Vilsmeier-Type Reagent. Retrieved from [Link]
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MDPI. (2021, March 28). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]
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PMC. (n.d.). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. Retrieved from [Link]
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NIST. (n.d.). Benzenesulfonamide, N-butyl-4-methyl- (IR Spectrum). Retrieved from [Link]
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PubChem. (n.d.). N-butyl-4-methyl-N-[(E)-4-phenylbut-3-en-1-ynyl]benzenesulfonamide. Retrieved from [Link]
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CSSB. (n.d.). N,N-diethyl-4-methylbenzene-1-sulfonamide. Retrieved from [Link]
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PubChem. (n.d.). N-Methylbenzenesulfonamide. Retrieved from [Link]
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Patsnap Synapse. (2024, June 14). What is Para-Toluenesulfonamide used for?. Retrieved from [Link]
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Australian Government Department of Health. (2022, January 14). Toluenesulfonamides - Evaluation statement. Retrieved from [Link]
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PubChem. (n.d.). N-Butyl-p-toluenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). N,N-dibromo-p-toluenesulfonamide. Retrieved from [Link]
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